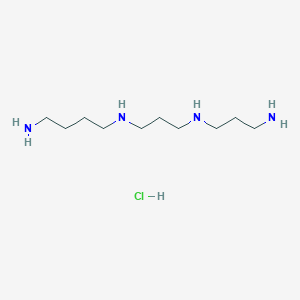

N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound encompasses multiple standardized nomenclature systems and unique chemical identifiers that facilitate precise characterization and database retrieval. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;hydrochloride, reflecting the branched polyamine structure with terminal amino groups and the associated hydrochloride salt formation. This systematic naming convention emphasizes the compound's structural hierarchy, beginning with the central butane-1,4-diamine backbone and extending through the propyl linker to the terminal aminopropyl substitution pattern.

The compound maintains the Chemical Abstracts Service registry number 1255099-40-1, which serves as the primary identifier for regulatory and commercial applications. The European Community number and other regional identifiers complement this primary registration, ensuring comprehensive tracking across international chemical databases and regulatory frameworks. The molecular formula C10H27ClN4 indicates the presence of ten carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, and four nitrogen atoms, resulting in a molecular weight of 238.80 g/mol. This precise molecular composition reflects the salt formation between the polyamine base and hydrochloric acid, creating a stable crystalline form suitable for research and analytical applications.

Advanced structural identifiers include the International Chemical Identifier key WEULGTYYAQBICD-UHFFFAOYSA-N, which provides a unique computational fingerprint for the compound. The Simplified Molecular Input Line Entry System representation C(CCNCCCNCCCN)CN.Cl encodes the complete molecular structure in a linear format, facilitating computational analysis and structural prediction studies. The MDL number MFCD17926313 serves as an additional database identifier, particularly within commercial chemical suppliers and research institutions. These multiple identification systems ensure comprehensive cataloging and retrieval capabilities across diverse scientific and commercial platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics that distinguish it from linear polyamine analogs through its branched architecture and flexible conformational landscape. The compound features a central butane-1,4-diamine backbone that serves as the primary structural scaffold, with nitrogen atoms positioned at the terminal positions of this four-carbon chain. The branching occurs at one of these terminal nitrogens, where a propyl linker extends to connect with an additional aminopropyl side chain, creating an asymmetric branched structure that significantly influences the compound's conformational behavior and biological activity.

The conformational analysis reveals multiple low-energy conformations accessible through rotation around the carbon-nitrogen and carbon-carbon bonds throughout the molecular framework. The International Chemical Identifier specification InChI=1S/C10H26N4.ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;/h13-14H,1-12H2;1H indicates the connectivity pattern and hydrogen distribution, highlighting the presence of secondary and primary amine functionalities that contribute to the compound's conformational flexibility. The branched nature of the molecule allows for intramolecular interactions between the amino groups, potentially stabilizing certain conformational states through hydrogen bonding networks.

Computational modeling studies suggest that the compound adopts extended conformations in aqueous solution, minimizing steric interactions between the positively charged amino groups while maximizing solvation effects. The hydrochloride salt formation influences the overall molecular geometry by providing counterions that can interact with the protonated amine centers, affecting the preferred conformational ensemble. The rotational freedom around the alkyl linkers enables the molecule to adapt its three-dimensional structure in response to environmental conditions and binding partners, contributing to its versatility in biological systems and analytical applications.

Crystallographic Data and Solid-State Arrangement

The solid-state characteristics of this compound reveal important structural information regarding crystalline organization, intermolecular interactions, and physical stability properties essential for practical applications and storage considerations. The compound exists as a white to yellow solid at room temperature, indicating good crystalline organization with minimal impurities or degradation products under standard conditions. The color variation may reflect different hydration states or polymorphic forms, which are common among polyamine hydrochloride salts due to their hygroscopic nature and tendency to form hydrogen-bonded networks.

Storage requirements specify maintenance at 2-8°C in dark conditions under an inert atmosphere, suggesting sensitivity to both temperature and atmospheric moisture that could affect crystalline stability. These storage conditions indicate that the compound may undergo phase transitions or hydration changes at elevated temperatures, potentially affecting its solubility and biological activity. The requirement for inert atmosphere storage suggests possible oxidative sensitivity of the amino groups, which could lead to degradation products that compromise analytical purity and research applications.

The crystalline arrangement likely involves extensive hydrogen bonding networks between the protonated amino groups and chloride counterions, creating a three-dimensional lattice structure that stabilizes the solid form. The multiple nitrogen centers provide numerous sites for intermolecular hydrogen bonding, contributing to the compound's crystalline stability and influencing its dissolution characteristics in aqueous media. The hygroscopic nature typical of polyamine hydrochlorides suggests that water molecules may incorporate into the crystal lattice, potentially affecting the precise stoichiometry and requiring careful analytical characterization for quantitative applications.

| Property | Value | Reference |

|---|---|---|

| Physical Form | White to Yellow Solid | |

| Storage Temperature | 2-8°C | |

| Storage Conditions | Dark, Inert Atmosphere | |

| Molecular Weight | 238.80 g/mol | |

| Molecular Formula | C10H27ClN4 |

Comparative Analysis with Related Polyamine Derivatives

The structural comparison of this compound with related polyamine derivatives reveals significant differences in molecular architecture, conformational properties, and potential biological activities that distinguish this branched analog from its linear counterparts. The compound shares structural similarities with spermine, which features the molecular formula C10H26N4 and represents the parent free base structure with a linear arrangement of amino groups connected by polymethylene chains. However, the branched architecture of the target compound creates distinct three-dimensional properties that affect its interaction capabilities and conformational landscape compared to the extended linear structure of spermine.

Spermine tetrahydrochloride, with molecular formula C10H30Cl4N4 and molecular weight 348.18 g/mol, represents the fully protonated salt form of linear spermine containing four hydrochloride equivalents. This structural comparison highlights the reduced charge density in the target compound, which contains only one hydrochloride equivalent and maintains three free amino groups, potentially affecting its electrostatic interaction profile and binding characteristics. The International Union of Pure and Applied Chemistry nomenclature for spermine tetrahydrochloride as N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride demonstrates the symmetrical substitution pattern that contrasts with the asymmetric branching in the target compound.

Spermidine, with molecular formula C7H19N3 and molecular weight 145.25 g/mol, provides another important structural comparison as a shorter polyamine analog. The target compound can be conceptualized as a structural hybrid that incorporates elements of both spermine and spermidine architectures through its branched design. The parent compound for the target molecule is identified as thermospermine, catalogued as PubChem Compound Identification Number 194365, which represents the free base form without the hydrochloride salt. This relationship establishes the target compound as a thermospermine derivative, distinguished from conventional spermine analogs by its unique branching pattern and asymmetric structure.

The comparative analysis extends to conformational flexibility, where the branched structure of the target compound provides distinct advantages in terms of three-dimensional adaptation compared to the more rigid linear arrangements of spermine and spermidine. The asymmetric branching creates unique binding pockets and interaction surfaces that may confer selective recognition properties not available in the symmetrical linear analogs. The reduced number of hydrochloride equivalents in the target compound compared to fully protonated spermine suggests different solubility characteristics and charge distribution patterns that could influence its analytical behavior and research applications.

Properties

IUPAC Name |

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;/h13-14H,1-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULGTYYAQBICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCN)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-40-1 | |

| Record name | 1,4-Butanediamine, N1-[3-[(3-aminopropyl)amino]propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and other chemical processes .

Scientific Research Applications

N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound plays a role in the regulation of plant growth and development. It is also involved in the control of wood biomass production.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cell growth and differentiation.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a regulator of polyamine metabolism and is involved in the modulation of gene expression and protein synthesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing various cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride

- CAS Number : 1255099-40-1

- Molecular Formula : C₁₀H₂₇ClN₄

- Molecular Weight : 238.80 g/mol .

Physicochemical Properties :

- Appearance: Not explicitly stated, but likely a solid (similar polyamines are crystalline powders).

- Storage : Requires storage in a dark, inert atmosphere at room temperature .

- Safety : Hazard codes include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Functional Role: This compound is a polyamine derivative with a branched structure, featuring a butane-1,4-diamine backbone modified with two additional aminopropyl groups. Polyamines like this are critical in biological processes such as cell proliferation, nucleic acid stabilization, and enzyme modulation .

Structural and Functional Comparison

The compound is structurally related to natural polyamines (e.g., spermidine, spermine) and synthetic analogues. Below is a detailed comparison:

Enzymatic Activity

- Target Compound: Likely interacts with spermine oxidase (SMOX), similar to pentamine 3343, due to its branched structure and multiple amine groups.

- Spermidine (SPD) : Substrate for both SMOX and polyamine oxidase (PAOX), with moderate activity .

- Spermine (SPM) : Oxidized preferentially by PAOX; lower SMOX affinity compared to synthetic pentamines .

Physicochemical Differences

Biological Activity

N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride, also known as N1,N4-bis(3-aminopropyl)-1,4-butanediamine hydrochloride, is a polyamine compound with significant biological activity. This article explores its synthesis, biological mechanisms, applications in research and medicine, and safety considerations.

Chemical Structure and Synthesis

The compound has the molecular formula C10H27ClN4 and a molecular weight of 236.81 g/mol. It is synthesized through the reaction of 1,4-diaminobutane with 3-aminopropylamine in the presence of hydrochloric acid to yield the hydrochloride salt. This process requires careful control of temperature and pH to ensure high purity and yield .

This compound exhibits several biological activities:

- Polyamine Metabolism Regulation : The compound plays a crucial role in regulating polyamine metabolism, which is vital for cell growth and differentiation. Polyamines are organic compounds that influence various cellular functions including gene expression and protein synthesis .

- Cellular Interaction : It interacts with specific molecular targets such as receptors and enzymes that modulate signaling pathways involved in cellular processes. This interaction is essential for maintaining cellular homeostasis and promoting cell survival under stress conditions .

Applications in Research and Medicine

This compound has various applications:

- Biological Research : The compound serves as a building block in organic synthesis and a reagent in biochemical assays. It is used to study polyamine-related pathways in cellular biology .

- Therapeutic Potential : Research indicates potential therapeutic applications in cancer treatment due to its role in promoting apoptosis (programmed cell death) in malignant cells. Ongoing studies are investigating its efficacy in enhancing the effects of chemotherapeutic agents .

Safety and Toxicology

Despite its beneficial properties, this compound poses certain safety risks:

- Irritation : The compound can cause skin irritation and serious eye irritation upon contact. Safety precautions should be taken when handling this chemical .

Comparative Analysis

To understand its unique properties, it is useful to compare this compound with similar polyamines like spermine and spermidine.

| Compound Name | Structure | Biological Role |

|---|---|---|

| This compound | Structure | Regulates polyamine metabolism |

| Spermine | Structure | Involved in cellular growth |

| Spermidine | Structure | Precursor to spermine; aids cellular metabolism |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound enhances apoptosis in cancer cells by modulating polyamine levels, suggesting its potential as an adjunct therapy in oncology .

- Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example, reacting 1,4-diaminobutane with 3-aminopropylamine under controlled pH (8–10) and temperature (60–80°C), followed by hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol. Purity is ensured via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 1.4–1.6 ppm for methylene groups, δ 2.6–3.0 ppm for amine protons) .

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 307.3).

- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (amine bending).

- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 45.2%, H: 9.8%, N: 25.6%). Cross-validate with Karl Fischer titration for water content .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent oxidation and hygroscopic degradation. Stability studies show <5% decomposition over 24 months when stored properly .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to identify rate-limiting steps. For instance, adjusting solvent polarity (e.g., DMF vs. ethanol) or catalyst loading (e.g., 0.5–2.0 mol% Pd/C) can reduce side reactions. Machine learning algorithms (e.g., Bayesian optimization) systematically screen parameters like temperature, pH, and stoichiometry .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in cytotoxicity or binding affinity often arise from assay variability. Standardize protocols by:

- Using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Validating target interactions via SPR (surface plasmon resonance) with immobilized receptors (e.g., KD measurement ± SEM).

- Cross-referencing with competitive ELISA to rule out nonspecific binding .

Q. How does the compound’s polyamine structure influence its interaction with nucleic acids?

- Methodological Answer : The tetra-amine backbone facilitates electrostatic binding to DNA/RNA phosphate groups. Use agarose gel electrophoresis (0.8% gel, 100 V) to assess condensation efficiency. Zeta potential measurements (e.g., +25 mV at 10 µM) confirm complexation stability. For advanced studies, SAXS (small-angle X-ray scattering) reveals structural changes in DNA supercoiling .

Q. What analytical challenges arise in quantifying the compound in biological matrices?

- Methodological Answer : Matrix interference (e.g., serum proteins) requires pre-treatment:

- Sample prep : Deproteinize with acetonitrile (1:2 v/v), filter (0.22 µm PVDF).

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 307 → 189 for quantification). Calibrate against deuterated internal standards (e.g., d₄-1,4-diaminobutane) to correct for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.